5-Bromo-2,3-dihydrospiro[indene-1,4'-piperidin]-3-one hydrochloride
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Overview
Description
5-Bromo-2,3-dihydrospiro[indene-1,4’-piperidin]-3-one hydrochloride is a chemical compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dihydrospiro[indene-1,4’-piperidin]-3-one hydrochloride typically involves the reaction of indene derivatives with piperidine under specific conditions. The bromination of the indene moiety is a crucial step, often achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions usually require a solvent such as dichloromethane or chloroform and may involve catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent spirocyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dihydrospiro[indene-1,4’-piperidin]-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the de-brominated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-Bromo-2,3-dihydrospiro[indene-1,4’-piperidin]-3-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery and development.
Industry: It is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dihydrospiro[indene-1,4’-piperidin]-3-one hydrochloride involves its interaction with specific molecular targets. The bromine atom and spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride: This compound has a similar spirocyclic structure but with a pyrrolidine ring instead of a piperidine ring.
5’-Bromo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione: Another related compound with an imidazolidine ring.
Uniqueness
5-Bromo-2,3-dihydrospiro[indene-1,4’-piperidin]-3-one hydrochloride is unique due to its specific spirocyclic structure and the presence of a piperidine ring
Properties
Molecular Formula |
C13H15BrClNO |
---|---|
Molecular Weight |
316.62 g/mol |
IUPAC Name |
6-bromospiro[2H-indene-3,4'-piperidine]-1-one;hydrochloride |
InChI |
InChI=1S/C13H14BrNO.ClH/c14-9-1-2-11-10(7-9)12(16)8-13(11)3-5-15-6-4-13;/h1-2,7,15H,3-6,8H2;1H |
InChI Key |
VWLWMPPONAZGEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C2C=CC(=C3)Br.Cl |
Origin of Product |
United States |
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